molecular formula C16H14N4O3 B2496892 N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide CAS No. 1257549-02-2

N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide

Cat. No.: B2496892
CAS No.: 1257549-02-2
M. Wt: 310.313
InChI Key: XYMJVAKPWHPCRR-UHFFFAOYSA-N
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Description

N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide is a complex organic compound that features a pyridazinyl-pyridinyl moiety linked to a furan carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide typically involves multiple steps. One common approach includes the following steps:

    Formation of the pyridazinyl-pyridinyl intermediate: This step involves the reaction of 2-chloropyridine with hydrazine hydrate to form the pyridazinyl-pyridinyl intermediate.

    Etherification: The intermediate is then reacted with 2-bromoethyl furan-2-carboxylate under basic conditions to form the ether linkage.

    Amidation: Finally, the ester group is converted to the carboxamide via reaction with ammonia or an amine source under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The pyridazinyl-pyridinyl moiety can be reduced to form dihydropyridazinyl derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridazinyl and pyridinyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Dihydropyridazinyl derivatives.

    Substitution: Various substituted pyridazinyl-pyridinyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O3/c21-16(14-5-3-10-22-14)18-9-11-23-15-7-6-13(19-20-15)12-4-1-2-8-17-12/h1-8,10H,9,11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMJVAKPWHPCRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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